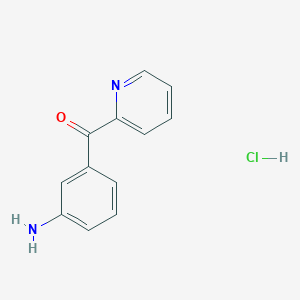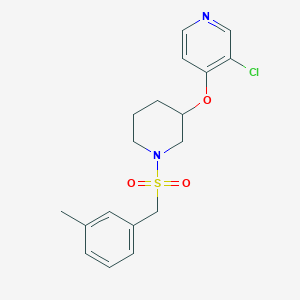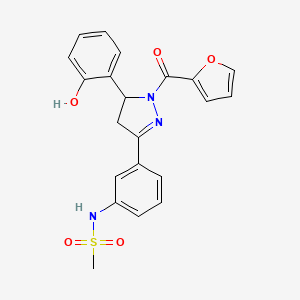
N,5-dimethylpyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,5-Dimethylpyridin-3-amine is an organic compound belonging to the pyridine family It is characterized by a pyridine ring substituted with two methyl groups at the nitrogen and the fifth carbon positions
Mechanism of Action
Target of Action
N,5-dimethylpyridin-3-amine is a compound that is widely used in the synthesis of biologically active compounds of the pyridine series . It is of particular importance as it catalyzes numerous organic reactions . The primary targets of this compound are therefore the molecules and reactions that it catalyzes in the synthesis of these biologically active compounds.
Mode of Action
The mode of action of this compound involves its interaction with its targets in the synthesis of biologically active compounds. It acts as a catalyst, accelerating the rate of the reactions without being consumed in the process . This results in the efficient production of the desired biologically active compounds.
Biochemical Pathways
This compound affects the biochemical pathways involved in the synthesis of biologically active compounds of the pyridine series . By acting as a catalyst, it facilitates the reactions in these pathways, leading to the efficient production of the desired compounds. The downstream effects include the availability of these compounds for various biological functions and processes.
Result of Action
The molecular and cellular effects of the action of this compound are seen in the successful synthesis of biologically active compounds of the pyridine series . These compounds can then exert their effects at the molecular and cellular levels, contributing to various biological functions and processes.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is converted to N,N-dimethylaminopyridines on heating in dimethylformamide via replacement of the trifluoromethanesulfonyloxy group . This reaction is accelerated under microwave irradiation . Therefore, factors such as temperature and the presence of other chemicals can affect the action of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: N,5-Dimethylpyridin-3-amine can be synthesized through several methods. One common approach involves the diazotization of aminopyridines in the presence of trifluoromethanesulfonic acid, followed by heating in dimethylformamide. This reaction is often accelerated under microwave irradiation, leading to high yields of the target product . Another method involves the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with arylboronic acids, using palladium as a catalyst and potassium phosphate as a base .
Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves large-scale reactions using similar methodologies. The choice of method depends on factors such as cost, yield, and the availability of starting materials. Industrial processes often optimize reaction conditions to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions: N,5-Dimethylpyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted pyridine derivatives.
Scientific Research Applications
N,5-Dimethylpyridin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for pharmaceuticals.
Comparison with Similar Compounds
N,5-Dimethylpyridin-3-amine can be compared with other similar compounds, such as:
N,N-Dimethylpyridin-4-amine: This compound is widely used as a catalyst in organic synthesis and has similar chemical properties.
5-Bromo-2-methylpyridin-3-amine: Used as a precursor in the synthesis of various pyridine derivatives.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in both research and industrial contexts.
Properties
IUPAC Name |
N,5-dimethylpyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-6-3-7(8-2)5-9-4-6/h3-5,8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNVSIROLDZAQMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![{5-[(4,7-Dimethoxy-2H-1,3-benzodioxol-5-YL)methyl]-4,5-dihydro-1,2-oxazol-3-YL}methanol](/img/structure/B2692969.png)
![(Z)-N-(1-(5-bromo-2-methoxyphenyl)-3-oxo-3-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)prop-1-en-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2692970.png)
![4-Chloro-2-[4-fluoro-3-(trifluoromethyl)phenyl]phenol](/img/structure/B2692971.png)
![N-benzyl-1-thiophen-2-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide](/img/structure/B2692974.png)
![1,1-Difluoro-5-(2-fluorobenzenesulfonyl)-5-azaspiro[2.3]hexane](/img/structure/B2692976.png)
![3-amino-N-[(4-methylphenyl)methyl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2692977.png)
![3-(3-methylphenyl)-6-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2692978.png)

![1-[1-(2-Methoxyethyl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2692982.png)

![2-[(1,1-Dioxothiolan-3-yl)amino]-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2692985.png)


![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2692989.png)
